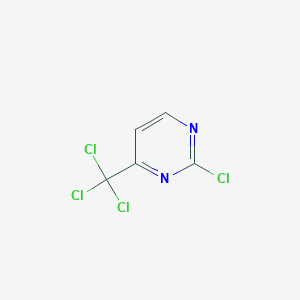

2-Chloro-4-(trichloromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trichloromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWQGPMDTJANOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282031 | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-28-0 | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Trichloromethyl Pyrimidine

De Novo Synthesis Strategies

De novo synthesis provides a versatile approach to constructing the pyrimidine (B1678525) nucleus, allowing for the introduction of desired substituents from the outset. Key strategies include multi-step, one-pot procedures and cycloaddition reactions.

Two-Step, One-Pot Synthesis from 2-(Trichloromethyl)-1,3-Diazabutadienes

A highly effective and convenient method for preparing 2-Chloro-4-(trichloromethyl)pyrimidine and its derivatives is a two-step, one-pot synthesis that begins with 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netsciprofiles.com This process involves an initial ring formation followed by a chlorination step to yield the final product. thieme.de

The first stage of this synthesis involves the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of a base, such as triethylamine (B128534). researchgate.netsciprofiles.com This reaction proceeds through a sequential acylation of the diazabutadiene, which is immediately followed by an intramolecular cyclization. This cyclization step forms a pyrimidinone precursor, specifically a 2-(trichloromethyl)pyrimidin-4(3H)-one derivative. The presence of the base is crucial for facilitating the reaction.

Table 1: Synthesis of Pyrimidinone Precursors via Acylation/Cyclization

| Starting Material | Reagent | Base | Product |

|---|

Following the formation of the pyrimidinone intermediate in the same reaction vessel, the second step is the chlorination of the hydroxyl group at the 4-position. researchgate.netsciprofiles.com This transformation is accomplished by treating the intermediate with phosphorus oxychloride (POCl₃). researchgate.netsciprofiles.com POCl₃ is a standard and highly effective reagent for converting hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) into their corresponding chloropyrimidines. nih.govresearchgate.net The reaction typically involves heating the substrate in the presence of POCl₃, which replaces the hydroxyl group with a chlorine atom, thus forming the target this compound. researchgate.netsciprofiles.comnih.gov This chlorination is a well-established procedure in heterocyclic chemistry, known for its efficiency in preparing chlorinated pyrimidine intermediates for further chemical transformations. nih.gov

Table 2: Chlorination of Pyrimidinone Intermediate

| Starting Material | Reagent | Product |

|---|

Cycloaddition Reactions in Pyrimidine Ring Formation

Cycloaddition reactions represent a powerful tool for constructing the six-membered pyrimidine ring. mdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. nih.gov Specifically, [4+2] cycloadditions are widely employed for synthesizing heterocyclic systems. nih.gov

The primary reaction for synthesizing pyrimidine derivatives from 1,3-diazadienes is the [4+2] cycloaddition, also known as the Diels-Alder reaction. researchgate.netlibretexts.org In this process, a 1,3-diazadiene (containing four π-electrons) acts as the diene component, reacting with a dienophile (containing two π-electrons), such as an alkyne, to form the pyrimidine ring. figshare.comresearchgate.net This method is highly valuable for creating functionalized pyrimidines by carefully selecting the substituents on both the diazadiene and the dienophile. mdpi.comrsc.org The reaction typically proceeds in a single, concerted step, making it an efficient route to the core pyrimidine structure. libretexts.org

While many [4+2] cycloadditions are concerted, some proceed through a stepwise, or non-concerted, mechanism. nih.govmdpi.com In these cases, the reaction involves the formation of an intermediate before the final ring closure occurs. mdpi.com This type of mechanism can be relevant in the synthesis of pyrimidinone precursors, which can then be chlorinated to form compounds like this compound. For instance, the reaction of certain dienes and dienophiles may initially form a zwitterionic or biradical intermediate, which then cyclizes to the six-membered ring. mdpi.com Merged cycloaddition/cycloreversion processes, where an initial cyclic adduct is formed and subsequently eliminates a small molecule like carbon dioxide, can also be employed to generate highly substituted pyrimidinone precursors. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Trichloromethyl)-1,3-diazabutadiene |

| Acyl Chloride |

| Triethylamine |

| 2-(Trichloromethyl)pyrimidin-4(3H)-one |

| Phosphorus Oxychloride (POCl₃) |

| Alkyne |

Condensation Reactions for Trihalomethyl-Substituted Pyrimidines

A significant strategy for the synthesis of pyrimidines bearing a trihalomethyl group involves the construction of the heterocyclic ring through condensation reactions. These methods utilize precursors that already contain the trihalomethyl moiety, which is then incorporated into the final pyrimidine structure.

One established method for the preparation of 2-trihalomethyl-1,3-diaza-1,3-butadienes, which are precursors to pyrimidines, is the condensation of a trihaloacetamidine with an amide acetal (B89532). researchgate.net This reaction forms a key intermediate that can then undergo cyclization to yield the desired pyrimidine ring system. The trihaloacetamidine provides the C2 and N1, N3 atoms of the pyrimidine ring, while the amide acetal contributes the remaining carbon atoms.

An alternative approach to the synthesis of 2-trihalomethyl-1,3-diaza-1,3-butadienes involves the use of chloromethaniminium salts, commonly known as Vilsmeier-Haack reagents. researchgate.net In this method, a trihaloacetamidine is reacted with a chloromethaniminium salt derived from N,N-dimethylbenzamide and phosphorus oxychloride. This condensation provides the diazabutadiene intermediate, which can then be cyclized to form the pyrimidine ring.

DBU-Mediated Cyclization Approaches for Pyrimidine Derivatives

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively utilized as a mediating base in the cyclization reactions for the synthesis of multisubstituted pyrimidine derivatives. acs.orgfigshare.com This approach offers a practical method for producing a diverse set of pyrimidines with good to very good yields. acs.orgfigshare.com The reaction typically involves the DBU-mediated cyclization of acylcyclopropanecarboxylates with amidines. acs.orgfigshare.com This methodology is valued for its simple experimental procedure and the use of readily available starting materials. acs.orgfigshare.com

Optimization of Synthetic Pathways

The optimization of synthetic routes to this compound is crucial for improving yields and simplifying procedures. Research has focused on the influence of reagents and reaction conditions, as well as the development of direct chlorination protocols.

A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been developed starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This process involves a sequential acylation and intramolecular cyclization reaction between the diazabutadiene and an acyl chloride in the presence of triethylamine. researchgate.net The choice of acylating agent is critical as it influences the substituent at the 5-position of the resulting pyrimidine ring. The basic conditions provided by triethylamine facilitate the acylation and subsequent cyclization.

The following table summarizes the synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines using different acylating agents.

| Entry | Acyl Chloride (RCOCl) | Product | Yield (%) |

| 1 | Benzoyl chloride | 2-Chloro-5-phenyl-4-(trichloromethyl)pyrimidine | 85 |

| 2 | 4-Methoxybenzoyl chloride | 2-Chloro-5-(4-methoxyphenyl)-4-(trichloromethyl)pyrimidine | 82 |

| 3 | 4-Nitrobenzoyl chloride | 2-Chloro-5-(4-nitrophenyl)-4-(trichloromethyl)pyrimidine | 78 |

| 4 | Acetyl chloride | 5-Methyl-2-chloro-4-(trichloromethyl)pyrimidine | 75 |

Table generated based on synthetic schemes described in the literature. researchgate.net

Reactivity and Chemical Transformations of 2 Chloro 4 Trichloromethyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens.

Regioselectivity and Scope of Substitution

In the pyrimidine ring, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is due to the ability of the intermediate (Meisenheimer complex) to delocalize the negative charge onto both ring nitrogen atoms when the attack occurs at C4/C6, whereas attack at C2 allows delocalization onto only one nitrogen.

However, in 2-Chloro-4-(trichloromethyl)pyrimidine, the presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group at the C4 position profoundly influences the ring's electronics. This group significantly increases the electrophilicity of all ring carbons, thereby activating the C2-chloro substituent towards SNAr. The primary site of nucleophilic substitution is expected to be the displacement of the chloride ion at the C2 position, as the trichloromethyl group is not a viable leaving group under typical SNAr conditions.

A wide range of nucleophiles can be expected to displace the C2-chloro group, allowing for the synthesis of diverse 2-substituted pyrimidine derivatives. The reaction proceeds without affecting the trichloromethyl group, which remains intact under standard SNAr conditions.

| Nucleophile Type | Example Nucleophile | Reagent Example | Expected Product |

| O-Nucleophiles | Alkoxides | Sodium Methoxide (NaOMe) | 2-Methoxy-4-(trichloromethyl)pyrimidine |

| Phenoxides | Sodium Phenoxide (NaOPh) | 2-Phenoxy-4-(trichloromethyl)pyrimidine | |

| N-Nucleophiles | Primary/Secondary Amines | Aniline, Morpholine | 2-(Phenylamino)-4-(trichloromethyl)pyrimidine |

| S-Nucleophiles | Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(trichloromethyl)pyrimidine |

Role of the Softness and Hardness Principle in Nucleophilic Attack

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the selectivity of nucleophilic reactions. thieme.de In this context, the electrophilic C2 carbon of the pyrimidine ring can be classified as a soft acid. According to the HSAB principle, soft acids react preferentially with soft bases, and hard acids with hard bases.

Soft Nucleophiles: Sulfur-based nucleophiles, such as thiolates, are considered soft bases. They are expected to react efficiently at the soft C2 center.

Hard Nucleophiles: Oxygen-based nucleophiles like alkoxides and water are hard bases. While their interaction with the soft C2 center might be considered less favorable than a soft-soft interaction, the strong electronic activation provided by the -CCl₃ group makes the C2 position sufficiently electrophilic to react readily with hard nucleophiles as well.

Borderline Nucleophiles: Nitrogen-based nucleophiles like amines are considered borderline cases and are also effective in these substitution reactions.

Transformations of the Trichloromethyl Group

The trichloromethyl group is not merely an activating group; it is a versatile functional handle that can be selectively transformed into other functionalities, often under conditions orthogonal to those used for SNAr at the C2 position.

Selective Conversions and Functionalizations

The CCl₃ group is susceptible to various transformations, most notably hydrolysis. Under aqueous acidic or basic conditions, it can be converted into a carboxylic acid group. This provides a pathway to 2-chloro-pyrimidine-4-carboxylic acid, a valuable synthetic intermediate. Other transformations of trichloromethyl groups on heterocyclic rings have also been reported, including partial reduction to a dichloromethyl group (-CHCl₂) or replacement with other functionalities under more forcing conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Product Example |

| Full Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | 2-Chloro-pyrimidine-4-carboxylic acid |

| Partial Hydrolysis | Controlled conditions (e.g., H₂SO₄) | Acid Chloride (-COCl) | 2-Chloro-pyrimidine-4-carbonyl chloride |

| Alcoholysis | ROH, base | Ester (-COOR) | Methyl 2-chloro-pyrimidine-4-carboxylate |

| Aminolysis | R₂NH | Amide (-CONR₂) | 2-Chloro-N,N-dimethylpyrimidine-4-carboxamide |

Comparison with Trifluoromethyl Analogs in Reactivity

The trifluoromethyl (-CF₃) group is often used as a bioisostere for the trichloromethyl group in medicinal chemistry. However, their chemical reactivities are markedly different. The analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine, serves as an excellent point of comparison. chemicalbook.comtcichemicals.com

The primary difference lies in the stability of the trihalomethyl group. The carbon-fluorine bond is significantly stronger (bond energy ~485 kJ/mol) than the carbon-chlorine bond (~330 kJ/mol). Consequently, the -CF₃ group is exceptionally stable and generally inert to the hydrolytic and nucleophilic conditions that would readily transform a -CCl₃ group. mdpi.com

While both -CCl₃ and -CF₃ groups are strongly electron-withdrawing and activate the pyrimidine ring towards nucleophilic substitution at the C2 position, their roles in subsequent synthetic steps are distinct:

-CCl₃ group: Acts as a "latent carboxylic acid," providing a handle for further functionalization.

-CF₃ group: Acts as a stable, lipophilic group that modifies the physicochemical properties of the molecule but does not typically participate in further reactions. mdpi.com

This difference in reactivity allows for divergent synthetic strategies, where the -CCl₃ group is used as a versatile intermediate and the -CF₃ group is used as a stable final-state substituent.

Cross-Coupling Reactions and Challenges

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Hiyama, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-Cl bond in this compound is a potential site for such reactions. researchgate.netmdpi.com

However, cross-coupling reactions on 2-chloropyrimidines face several challenges:

Lower Reactivity of C2-Cl: The C-Cl bond at the C2 position is generally less reactive in the key oxidative addition step to the palladium(0) catalyst compared to chlorides at the C4/C6 positions or corresponding bromides and iodides. researchgate.net Overcoming this often requires more active catalysts (e.g., those with bulky phosphine (B1218219) or N-heterocyclic carbene ligands) or higher reaction temperatures. nsf.gov

Catalyst Inhibition: The N1 nitrogen atom, being adjacent to the C2 reaction site, can coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle and slow down or prevent the desired coupling reaction.

Potential Side Reactions: While generally stable, the -CCl₃ group could be susceptible to reduction or other side reactions under certain cross-coupling conditions, particularly if harsh bases or reducing agents are employed.

Despite these challenges, successful cross-coupling of various 2-chloropyrimidines has been reported, suggesting that with careful optimization of catalysts, ligands, and reaction conditions, this compound can serve as a substrate for these powerful bond-forming reactions. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Potential Challenges |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, PdCl₂(dppf) | Lower C2-Cl reactivity; potential catalyst inhibition. |

| Hiyama | Organosilanes | Pd(dba)₂, F⁻ activator | Requires fluoride (B91410) source; C2-Cl reactivity. |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Requires copper co-catalyst; basic conditions. |

| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃, bulky phosphine ligands | Strong basic conditions may affect CCl₃ group. |

Dimerization and Unwanted Side Product Formation

In addition to the challenges associated with the Sonogashira reaction, the synthesis and subsequent reactions of this compound can be plagued by dimerization and the formation of other unwanted side products. The high reactivity of the pyrimidine ring, coupled with the presence of multiple reactive sites, can lead to self-condensation reactions, particularly under basic or high-temperature conditions.

The formation of these byproducts not only reduces the yield of the desired compound but also complicates the purification process, often requiring extensive chromatographic separation.

Intramolecular Cyclization and Annulation Reactions

Despite the challenges in cross-coupling reactions, this compound and its derivatives serve as valuable precursors for the synthesis of fused pyrimidine systems through intramolecular cyclization and annulation reactions.

An important transformation involves the intramolecular aromatic C–H nitrene insertion of 2-(trichloromethyl)pyrimidines that have a phenyl substituent at the C-5 position. researchgate.net When 2-(trichloromethyl)-4-chloro-5-phenylpyrimidines are treated with sodium azide (B81097), or when 2-(trichloromethyl)-4-azido-5-phenylpyrimidines are refluxed in toluene (B28343), they undergo a reaction to form 2-(trichloromethyl)pyrimido[4,5-b]indole derivatives. researchgate.net This reaction proceeds through a nitrene intermediate that inserts into a C-H bond of the adjacent phenyl ring, leading to the formation of a new five-membered ring fused to the pyrimidine core.

The efficiency of the aforementioned C–H insertion reaction can be significantly improved through the use of catalytic strategies. Notably, the Du Bois catalyst, a rhodium-based catalyst, has been shown to promote the aromatic C–H insertion, leading to excellent yields of the desired pyrimido[4,5-b]indole derivatives. researchgate.net The catalyst facilitates the formation of the rhodium nitrenoid, which is the active species responsible for the C-H insertion. chem-station.com This catalytic approach offers a more controlled and efficient method for the synthesis of these complex heterocyclic systems. researchgate.net

| Catalyst | Reaction | Product | Yield |

| None (Thermal) | Intramolecular C-H Nitrene Insertion | 2-(Trichloromethyl)pyrimido[4,5-b]indole | Moderate |

| Du Bois Catalyst | Intramolecular C-H Nitrene Insertion | 2-(Trichloromethyl)pyrimido[4,5-b]indole | Excellent |

N-Alkylation Reactions on Pyrimidinone Analogs.la-press.org

Derivatives of this compound, specifically pyrimidinone analogs where the chloro group at the 4-position has been replaced by a hydroxyl group (which exists in tautomeric equilibrium with the pyrimidinone form), are amenable to N-alkylation reactions. la-press.org The N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents has been successfully demonstrated. la-press.org

These reactions are typically carried out in the presence of a base to deprotonate the nitrogen atom, making it more nucleophilic. A variety of alkylating agents can be employed, including:

diethyl 2-bromomalonate

5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one

The resulting N-alkylated products are of interest as they can serve as precursors for the synthesis of modified nucleoside analogs. la-press.org For instance, 4-(trichloromethyl)pyrimidin-1H-2-one was found to react successfully with all three of the aforementioned alkylating agents. la-press.org

| Alkylating Agent | Product | Yield |

| 2-chloroacetamide | N1-(2-amino-2-oxoethyl)-4-(trichloromethyl)pyrimidin-2(1H)-one | 60% |

| diethyl 2-bromomalonate | diethyl 2-(2-oxo-4-(trichloromethyl)pyrimidin-1(2H)-yl)malonate | 95% |

| 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | 1-(5,5,5-trichloro-2-methoxy-4-oxopent-2-en-1-yl)-4-(trichloromethyl)pyrimidin-2(1H)-one | 60% |

Synthesis and Exploration of Derivatives and Analogues of 2 Chloro 4 Trichloromethyl Pyrimidine

Preparation of Densely Functionalized Pyrimidine (B1678525) Architectures

The compound 2-Chloro-4-(trichloromethyl)pyrimidine and its analogues are valuable intermediates for creating a diverse range of substituted pyrimidines through nucleophilic substitution reactions. thieme.desciprofiles.com A convenient two-step, one-pot synthesis method has been developed starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netsciprofiles.com This process involves a sequential acylation and intramolecular cyclization with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃) to yield the target 4-chloro-2-(trichloromethyl)pyrimidine derivatives. researchgate.net

Once synthesized, the chlorine atom at the C-4 position acts as a competent leaving group, allowing for its displacement by various nucleophiles. This nucleophilic aromatic substitution (SNAr) pathway is the primary method for introducing functional diversity to the pyrimidine core. sciprofiles.com The reactivity of the C-4 position is significantly enhanced by the electron-deficient nature of the pyrimidine ring, which is further intensified by the strong inductive effect of the -CCl₃ group at the C-2 position. A variety of oxygen-, nitrogen-, and sulfur-based nucleophiles can be employed to generate densely functionalized pyrimidine architectures. thieme.de

| Nucleophile Type | Example Nucleophile | Product Class | Significance |

|---|---|---|---|

| O-Nucleophile | Alkoxides (e.g., NaOMe) | 4-Alkoxy-2-(trichloromethyl)pyrimidines | Introduction of ether linkages |

| N-Nucleophile | Amines (e.g., RNH₂) | 4-Amino-2-(trichloromethyl)pyrimidines | Formation of key amino-pyrimidine scaffolds |

| S-Nucleophile | Thiolates (e.g., NaSPh) | 4-(Arylthio)-2-(trichloromethyl)pyrimidines | Incorporation of sulfur-containing moieties |

| N-Nucleophile | Sodium Azide (B81097) (NaN₃) | 4-Azido-2-(trichloromethyl)pyrimidines | Intermediate for fused heterocycles and triazoles |

Pyrimidine-Fused Heterocyclic Systems

Beyond simple substitution, this compound derivatives are instrumental in the construction of more complex, polycyclic structures. These pyrimidine-fused heterocyclic systems are of significant interest due to their presence in numerous biologically active molecules. The strategic placement of functional groups on the initial pyrimidine ring allows for subsequent intramolecular cyclization reactions to build adjacent rings.

A notable application is the synthesis of the pyrimido[4,5-b]indole scaffold. thieme-connect.com Research has demonstrated an effective pathway starting from 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine. This process involves an aromatic C–H nitrene insertion mechanism. thieme-connect.com

The synthesis proceeds in two key steps:

Azide Formation : The precursor, 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine, is treated with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF). This results in a nucleophilic substitution of the C-4 chlorine to form the intermediate, 4-azido-5-phenyl-2-(trichloromethyl)pyrimidine. thieme-connect.com

Intramolecular Cyclization : The azido-pyrimidine intermediate is then cyclized to form the fused indole (B1671886) ring system. This can be achieved through two primary methods:

Thermal Cyclization : Refluxing the azido (B1232118) intermediate in a high-boiling solvent such as toluene (B28343) promotes a nitrene insertion reaction, yielding the 2-(trichloromethyl)pyrimido[4,5-b]indole product in moderate yields. thieme-connect.com

Catalyzed C–H Insertion : For significantly improved efficiency, the cyclization can be performed using a rhodium catalyst, such as the Du Bois catalyst ([Rh₂(esp)₂]). This catalytic aromatic C–H insertion provides excellent yields of the desired pyrimido[4,5-b]indole. thieme-connect.com

This synthetic strategy provides an attractive and efficient route to pyrimido[4,5-b]indoles that retain the trichloromethyl group on the pyrimidine portion of the molecule. thieme-connect.com

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Condition | Catalyst | Yield |

|---|---|---|---|---|---|

| 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine | Sodium Azide in DMF | 4-azido-5-phenyl-2-(trichloromethyl)pyrimidine | Reflux in Toluene | None | Moderate thieme-connect.com |

| 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine | Sodium Azide in DMF | 4-azido-5-phenyl-2-(trichloromethyl)pyrimidine | Aromatic C–H Insertion | Du Bois Catalyst | Excellent thieme-connect.com |

Structure-Reactivity Relationship Studies of Related Compounds

The chemical behavior of this compound is governed by the electronic properties of its constituent parts. The pyrimidine ring itself is an electron-deficient heterocycle, predisposing it to nucleophilic attack. This inherent reactivity is significantly modulated by its substituents.

The chlorine atom at the C-4 position is a good leaving group in SNAr reactions. In many dichloropyrimidine systems, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.com This regioselectivity can be explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, where the LUMO coefficient is often larger at C-4, indicating it as the preferred site for nucleophilic attack. wuxiapptec.commdpi.com

The trichloromethyl (-CCl₃) group at the C-2 position plays a crucial role. As a potent electron-withdrawing group, it further depletes the electron density of the pyrimidine ring, thereby activating it for nucleophilic substitution. This activation enhances the rate of displacement of the C-4 chlorine. The formation of various substitution products can also be rationalized by the Hard and Soft Acids and Bases (HSAB) principle, which considers the interaction between the pyrimidine electrophile and the incoming nucleophile. thieme.de

Furthermore, the trichloromethyl group itself is not inert and can participate in reactions. Under certain conditions, the -CCl₃ group on pyrimidine N-oxides has been shown to be replaceable by alkoxy or hydroxy groups, or it can be transformed into other functional moieties, adding another layer to the synthetic versatility of these compounds. researchgate.net The interplay between the leaving group at C-4 and the activating group at C-2 makes these compounds highly tunable and reactive intermediates in organic synthesis.

Spectroscopic and Structural Characterization Studies of 2 Chloro 4 Trichloromethyl Pyrimidine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are crucial for identifying functional groups and understanding the skeletal structure of pyrimidine (B1678525) derivatives.

The FT-IR spectrum of 2-Chloro-4-(trichloromethyl)pyrimidine is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from studies on analogous substituted pyrimidines. researchgate.netasianpubs.org

The pyrimidine ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. asianpubs.org Ring stretching vibrations, involving C=C and C=N bonds, produce a set of bands in the 1600-1400 cm⁻¹ range. The positions of these bands are sensitive to the nature and position of substituents on the ring.

The presence of the chloro and trichloromethyl substituents significantly influences the spectrum. The C-Cl stretching vibration for the chlorine atom attached to the pyrimidine ring is expected in the 800-600 cm⁻¹ region. The trichloromethyl group (-CCl₃) will exhibit characteristic stretching vibrations as well. The asymmetric and symmetric C-Cl stretching modes of the -CCl₃ group are anticipated to appear in the 850-700 cm⁻¹ range.

Other important vibrational modes include in-plane and out-of-plane C-H bending vibrations, and various ring deformation and torsion modes, which contribute to the complex fingerprint region of the spectrum below 1000 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (aromatic) | 3100 - 3000 |

| C=N and C=C Ring Stretching | 1600 - 1400 |

| Ring Breathing/Deformation | 1300 - 1000 |

| C-Cl Stretching (-CCl₃ group) | 850 - 700 |

| C-Cl Stretching (ring) | 800 - 600 |

| C-H Bending (in-plane) | 1300 - 1000 |

Note: This table is based on typical frequency ranges for similar functional groups and substituted pyrimidines.

FT-Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum. olemiss.eduresearchgate.net The ring breathing mode, a symmetric expansion and contraction of the entire ring, typically gives a strong and sharp band in the Raman spectrum. olemiss.edu The vibrations of the C-Cl bonds, particularly the symmetric stretching of the -CCl₃ group, are also expected to be Raman active.

Due to the different selection rules, the combination of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Expected Key FT-Raman Bands for this compound

| Vibrational Mode | Expected Appearance |

|---|---|

| Ring Breathing Mode | Strong, sharp band |

| Symmetric C=C and C=N Stretching | Medium to strong intensity |

| Symmetric -CCl₃ Stretching | Medium intensity |

Note: The intensity of Raman bands is relative and depends on the specific molecular vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and electronic environment of each proton and carbon atom can be established.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms in the ring and the electron-withdrawing effects of the chloro and trichloromethyl substituents.

The proton at the 5-position (H-5) is adjacent to a carbon atom, while the proton at the 6-position (H-6) is adjacent to a nitrogen atom. Generally, protons closer to the electronegative nitrogen atoms in a pyrimidine ring are shifted downfield. The presence of the electron-withdrawing chloro and trichloromethyl groups will further deshield the ring protons, causing them to resonate at a lower field (higher ppm value).

The H-6 proton is expected to be the most downfield signal due to its proximity to a ring nitrogen and the influence of the adjacent chloro group. The H-5 proton will likely appear at a slightly upfield position. A small coupling (spin-spin splitting) between H-5 and H-6 would be expected, appearing as doublets for each signal.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.5 - 8.0 | Doublet |

Note: Predicted values are based on data from similar chloropyrimidine structures and general substituent effects. The solvent used can influence the exact chemical shifts. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrimidine ring, plus a signal for the trichloromethyl carbon.

The chemical shifts of the ring carbons are influenced by their hybridization state, their proximity to the electronegative nitrogen and chlorine atoms, and the electron-withdrawing nature of the substituents. The carbon atoms directly bonded to nitrogen (C-2, C-4, and C-6) will be significantly deshielded and appear at lower fields.

C-2 and C-4: These carbons, being attached to both nitrogen and an electron-withdrawing group (Cl and -CCl₃ respectively), are expected to be the most downfield signals.

C-6: This carbon is adjacent to a nitrogen and a chlorine atom, also resulting in a downfield shift.

C-5: This carbon is typically the most upfield of the ring carbons.

-CCl₃ Carbon: The chemical shift of the trichloromethyl carbon will also be in a characteristic downfield region due to the three attached chlorine atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-4 | 165 - 170 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

Note: These are estimated chemical shift ranges based on data for related chloropyrimidines and substituent effects. spectrabase.com

In the absence of experimental NMR data, or to aid in its interpretation, computational methods are frequently employed to predict chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. acs.orgrsc.org

This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in the molecule. acs.org By subtracting the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound (like tetramethylsilane, TMS), a theoretical chemical shift can be obtained.

Studies on chloropyrimidines have shown that the GIAO method can provide valuable predictions of both ¹H and ¹³C chemical shifts. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. acs.org Such computational approaches are particularly useful for distinguishing between isomers and for assigning signals in complex spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₅H₂Cl₄N₂), the analysis is particularly characterized by the complex isotopic pattern generated by the four chlorine atoms present in the structure.

The molecular weight of this compound, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), is 243.88 g/mol . However, the mass spectrum does not show a single molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a cluster of peaks representing the different combinations of these isotopes will be observed. chemguide.co.uk The relative intensities of these peaks (M⁺, M+2, M+4, M+6, M+8) can be predicted based on the number of chlorine atoms. For a molecule with four chlorine atoms, the expected isotopic pattern for the molecular ion cluster would be a distinctive feature.

Under electron ionization (EI), the molecular ion of this compound is expected to be unstable, undergoing fragmentation. chemguide.co.uk Common fragmentation patterns for halogenated heterocyclic compounds involve the loss of a halogen atom or the entire substituent group. miamioh.edu

Expected Fragmentation Pathways:

Loss of a Chlorine Radical: A primary fragmentation step would be the cleavage of a C-Cl bond, leading to the loss of a chlorine radical (·Cl). This could occur either at the C2 position of the pyrimidine ring or from the trichloromethyl group.

Loss of the Trichloromethyl Group: Cleavage of the C-C bond between the pyrimidine ring and the trichloromethyl group would result in the loss of a trichloromethyl radical (·CCl₃) or cation ([CCl₃]⁺).

Ring Fragmentation: Subsequent fragmentation would likely involve the cleavage of the pyrimidine ring itself, leading to smaller charged fragments.

Each of these fragment ions that retains chlorine atoms would also exhibit a characteristic isotopic pattern, aiding in its identification. chemguide.co.uk Studies on other pyrimidine derivatives have shown that fragmentation often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not prominently available in foundational literature, the principles of X-ray crystallography and data from related pyrimidine derivatives provide a strong basis for understanding its likely solid-state structure. X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid, yielding information on the crystal system, space group, bond lengths, and bond angles.

Derivatives of pyrimidine have been shown to crystallize in various systems. For instance, 2,4,6-triaminopyrimidine-1,3-diium dinitrate crystallizes in the monoclinic system with a P2₁/c space group. nist.gov Other simple pyrimidine derivatives have been reported to adopt orthorhombic crystal systems, such as Pna2₁. mdpi.com Given the molecular structure of this compound, it is plausible that it would crystallize in a common system like monoclinic or orthorhombic, belonging to a centrosymmetric space group which is frequent for such organic molecules.

| Derivative Example | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | Monoclinic | P2₁/c | nist.gov |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | Monoclinic | P2₁/c | researchgate.net |

| Crystalline Pyrimidine | Orthorhombic | Pna2₁ | mdpi.com |

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the atoms and the electronic effects of the substituents. The pyrimidine ring is aromatic, and its C-N and C-C bond lengths would be intermediate between single and double bonds. For comparison, typical C-N bond lengths in pyrimidine rings are reported to be in the range of 1.32 to 1.35 Å. nist.gov

The C-Cl bond attached to the pyrimidine ring would have a length typical for an sp² carbon-chlorine bond (approx. 1.74 Å). The C-Cl bonds within the trichloromethyl group would be characteristic of sp³ carbon-chlorine bonds (approx. 1.77 Å). The bond angles within the pyrimidine ring would be close to 120°, with some distortion due to the different electronegativities of carbon and nitrogen and the steric influence of the bulky substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound, serving as a crucial check for purity and confirming the molecular formula. For this compound, with the molecular formula C₅H₂Cl₄N₂, the theoretical elemental composition can be calculated from its molecular weight (245.89 g/mol , using atomic weights C=12.01, H=1.01, Cl=35 .45, N=14.01).

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 24.42% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.82% |

| Chlorine | Cl | 35.45 | 4 | 141.80 | 57.67% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.39% |

Experimental results from an elemental analyzer for a pure sample of the compound should closely match these calculated percentages, typically within a ±0.4% margin of error.

Advanced Surface Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Hirshfeld surface analysis is a powerful computational tool derived from X-ray crystallography data that allows for the visualization and quantification of intermolecular interactions within a crystal. nih.gov Since the specific crystal structure of this compound is not available, a detailed analysis cannot be presented. However, based on studies of other chlorinated heterocyclic compounds, a Hirshfeld analysis would be expected to reveal the nature and extent of various intermolecular contacts. nih.gov

The analysis generates a three-dimensional surface around a molecule, which is color-coded to show different properties, such as the normalized contact distance (d_norm). Red spots on the d_norm surface indicate close intermolecular contacts, which are often hydrogen bonds or other significant interactions. mdpi.com For this compound, the analysis would likely highlight:

Cl···Cl and Cl···N interactions: Given the high chlorine content, halogen bonding and other chlorine-involved contacts would be significant contributors to the crystal packing.

C-H···N and C-H···Cl hydrogen bonds: Weak hydrogen bonds involving the pyrimidine ring hydrogen atoms and nitrogen or chlorine atoms of neighboring molecules would be expected.

π–π stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules could also play a role in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are typically due to n–π* and π–π* electronic transitions. mdpi.com

While a specific spectrum for this compound is not detailed, data from related compounds such as 2,4,6-trichloropyrimidine (B138864) can provide insight. Studies on 2,4,6-trichloropyrimidine show two main absorption systems. ias.ac.in Generally, pyrimidine and its derivatives display:

A weak absorption band at longer wavelengths (around 270-300 nm) attributed to the n–π* transition, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.

A strong absorption band at shorter wavelengths (below 260 nm) corresponding to a π–π* transition within the aromatic ring. mdpi.com

The presence of the chloro and trichloromethyl substituents would act as auxochromes, potentially causing a bathochromic (red shift) or hypsochromic (blue shift) shift of these absorption maxima compared to unsubstituted pyrimidine. The solvent used for the analysis can also influence the position of the absorption bands. mdpi.com

Theoretical and Computational Investigations of 2 Chloro 4 Trichloromethyl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties.

Geometry Optimization and Molecular Structure Prediction

A DFT study would begin with the geometry optimization of 2-Chloro-4-(trichloromethyl)pyrimidine. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The expected outcomes of this analysis would be a detailed table of optimized structural parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: The following table is a placeholder to illustrate the type of data that would be generated from a DFT geometry optimization. No experimental or calculated data for this specific molecule is currently available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | Data not available | ||

| C4-C(Cl3) | Data not available | ||

| N1-C2-N3 | Data not available | ||

| Cl-C2-N1-C6 | Data not available |

Vibrational Frequency Calculations and Assignments

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency would be assigned to a specific type of molecular motion, such as stretching, bending, or wagging of specific bonds or functional groups.

A detailed data table would be generated, correlating the calculated vibrational frequencies with their corresponding experimental values and describing the nature of the vibration.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) (Note: This table illustrates the expected format of results from vibrational frequency calculations. No specific data is available for the target molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-Cl) | Data not available | Data not available | C-Cl stretching |

| ν(C-N) | Data not available | Data not available | C-N stretching |

| δ(Ring) | Data not available | Data not available | Ring deformation |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

A computational study would provide the energies of the HOMO and LUMO, the energy gap, and other related quantum chemical descriptors.

Table 3: Predicted Electronic Properties of this compound (Illustrative) (Note: This table is a template for the kind of data that would be produced in a HOMO-LUMO analysis. No such data has been found for this compound.)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Different colors on the MEP surface represent different electrostatic potential values, with red typically indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. For this compound, one would expect negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and positive potential near the hydrogen atoms and potentially around the chlorine atoms of the trichloromethyl group, indicating their electrophilic and nucleophilic centers, respectively.

Donor-Acceptor Interactions using Quantum Chemical Methods

Methods such as Natural Bond Orbital (NBO) analysis would be used to investigate donor-acceptor interactions within the molecule. This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, which all contribute to the molecule's stability. The analysis would quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for applications in advanced optical and photonic technologies. nih.gov The NLO response of a molecule is determined by its behavior under an intense electromagnetic field, such as that from a laser. Pyrimidine derivatives are recognized as promising candidates for NLO materials due to the π-deficient and electron-withdrawing nature of the pyrimidine core, which facilitates the creation of molecules with significant NLO properties. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules like this compound. nih.govrsc.org

µ_total = √(µ_x² + µ_y² + µ_z²)

While specific experimental values for this compound are not detailed in the available literature, theoretical calculations for similar compounds provide a framework for its assessment.

| Component | Description |

|---|---|

| µ_x | The component of the dipole moment along the x-axis. |

| µ_y | The component of the dipole moment along the y-axis. |

| µ_z | The component of the dipole moment along the z-axis. |

| µ_total | The total electric dipole moment, representing the magnitude of the molecular dipole. |

First hyperpolarizability (β) is a critical tensor quantity that measures the second-order NLO response of a molecule. A high hyperpolarizability value is a primary indicator of a material's potential for NLO applications, such as frequency doubling. rsc.org Computational studies on pyrimidine derivatives investigate hyperpolarizability using DFT methods. nih.govrsc.org The total first hyperpolarizability is calculated from the individual tensor components (βxxx, βxxy, βxyy, βyyy, etc.) and is typically reported as the magnitude of the β vector:

β_total = √( (β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)² )

The significant electron-withdrawing effects of the chloro and trichloromethyl groups on the pyrimidine ring are expected to create a pronounced asymmetric charge distribution, suggesting that this compound could possess notable hyperpolarizability.

| Property | Description | Computational Method |

|---|---|---|

| Polarizability (α) | A measure of the linear response of the electron cloud to an external electric field. | DFT |

| First Hyperpolarizability (β) | A measure of the second-order (non-linear) response to an external electric field. Key indicator for NLO activity. | DFT |

| Second Hyperpolarizability (γ) | A measure of the third-order non-linear response, relevant for third-harmonic generation. | DFT |

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is essential for understanding the detailed mechanisms of chemical reactions, providing insights into the structural, energetic, and electronic characteristics of reactants, transition states, and products. science.org.ge For the synthesis of pyrimidine derivatives, including this compound, methods like Density Functional Theory (DFT) are used to map out reaction pathways and calculate activation energies (ΔE#) and reaction energies (ΔE). science.org.ge

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines often involves a sequential acylation and intramolecular cyclization reaction, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netthieme.de Computational modeling can elucidate this process by:

Modeling Reactant Interaction: Simulating the initial acylation of a 2-(trichloromethyl)-1,3-diazabutadiene with an acyl chloride.

Identifying Transition States: Calculating the geometry and energy of the transition state for the subsequent intramolecular cyclization.

Determining Product Stability: Evaluating the energies of intermediates and the final chlorinated pyrimidine product.

These calculations help explain reaction feasibility, predict yields, and understand the role of catalysts and reaction conditions. science.org.ge For example, modeling can show how a catalyst lowers the activation energy of a key step, thereby increasing the reaction rate. science.org.ge

| Reaction Step | Description | Key Computational Parameters |

|---|---|---|

| Acylation | Initial reaction of the diazabutadiene with an acyl chloride. | Reactant and product energies (ΔE). |

| Cyclization | Formation of the pyrimidinone ring intermediate. | Transition state structure and activation energy (ΔE#). |

| Chlorination | Conversion of the pyrimidinone to the final chloro-pyrimidine. | Reaction energy (ΔE). |

Computational Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another molecule. nih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. nih.gov

In this compound, the four chlorine atoms are potential halogen bond donors. Computational studies are crucial for characterizing these interactions. Methods such as Møller–Plesset second-order perturbation theory (MP2) and DFT are employed to investigate the geometry, strength, and nature of halogen bonds. nih.govmdpi.com

For this compound, potential halogen bonding interactions include:

C-Cl···N: The chlorine atoms could interact with the nitrogen atoms of another pyrimidine molecule or other Lewis bases.

C-Cl···Cl: Interactions between chlorine atoms on adjacent molecules can also occur, which are categorized into different types (e.g., Type I and Type II) based on their geometry. nih.gov

Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) provide deeper insights into the nature of these bonds. mdpi.com Studies on similar halogenated molecules show that dispersion forces are often the predominant stabilizing force in halogen bonding. nih.gov Periodic DFT calculations can also be used to predict the thermodynamic stability of co-crystals formed through these interactions. nih.gov

| Interaction Type | Description | Typical Computational Approach |

|---|---|---|

| C-Cl···N | Halogen bond between a chlorine atom and a nitrogen lone pair. | MP2, DFT, QTAIM |

| C-Cl···O | Halogen bond between a chlorine atom and an oxygen lone pair. | MP2, DFT, QTAIM |

| C-Cl···Cl (Type I) | Interaction characterized by C-Cl···Cl angles of approximately equal value. | MP2, DFT, SAPT-EDA |

| C-Cl···Cl (Type II) | Interaction where one C-Cl···Cl angle is ~180° and the other is ~90°, involving the σ-hole. | MP2, DFT, SAPT-EDA |

Advanced Applications of 2 Chloro 4 Trichloromethyl Pyrimidine in Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

2-Chloro-4-(trichloromethyl)pyrimidine serves as a foundational starting material for the synthesis of more intricate molecular structures. thieme.de Its utility as a versatile building block is primarily demonstrated in its reactions where both the chloro and trichloromethyl groups are exploited to build complexity. For instance, it is a key precursor in the synthesis of pyrimido[4,5-b]indoles, a class of heterocyclic compounds with significant chemical interest. thieme-connect.com

In a notable application, 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidines undergo an aromatic C–H nitrene insertion when treated with sodium azide (B81097). thieme-connect.com This reaction proceeds to form 2-(trichloromethyl)pyrimido[4,5-b]indole derivatives. thieme-connect.com The use of specific catalysts, such as the Du Bois catalyst, has been shown to produce excellent yields in this transformation. thieme-connect.com This methodology highlights how the pyrimidine (B1678525) core of this compound can be efficiently fused with other ring systems to construct polycyclic aromatic heterocycles. thieme-connect.com

The versatility of this compound is further underscored by its role in the preparation of various substituted pyrimidines through nucleophilic substitution reactions. researchgate.netsciprofiles.com The chlorine atom at the 4-position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, thereby enabling the construction of a library of pyrimidine derivatives from a single, readily accessible starting material. thieme.desciprofiles.com

Utility in the Synthesis of Densely Functionalized Pyrimidine Architectures

The creation of pyrimidines with multiple, strategically placed functional groups is crucial for tuning their biological and chemical properties. thieme.de this compound is instrumental in this regard, providing a platform for generating densely functionalized pyrimidine architectures. thieme.de The reactivity of the chloro group allows for the introduction of various substituents at the 4-position, which is a common strategy for decorating the pyrimidine ring. thieme.degoogle.comorgsyn.org

Research by Romero-Ortega and colleagues has demonstrated a convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netsciprofiles.com These resulting compounds are not the end products but rather serve as valuable intermediates for a wide variety of other substituted pyrimidines via nucleophilic substitution reactions. researchgate.netsciprofiles.com The principle of hard and soft acids and bases can be used to rationalize the formation of the diverse products obtained from these reactions. thieme.de

The synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines has been described as a novel chemical approach to preparing a wide range of substituted pyrimidines, emphasizing the importance of this class of compounds as building blocks for densely functionalized systems. thieme.de The ability to readily introduce different functionalities allows for the systematic modification of the pyrimidine core, which is a key strategy in medicinal chemistry and materials science. nih.gov

Key Intermediate in Heterocyclic Chemistry Research and Development

Heterocyclic compounds are of paramount importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. google.com this compound has established itself as a key intermediate in this field of research and development. thieme.de Its utility stems from its capacity to be transformed into a multitude of other heterocyclic systems. thieme-connect.com

The synthesis of pyrimido[4,5-b]indoles from this compound derivatives is a prime example of its role as a crucial intermediate. thieme-connect.com This transformation provides an attractive and efficient route to a complex heterocyclic system that would be more challenging to access through other synthetic pathways. thieme-connect.com The presence of the trichloromethyl group on the resulting pyrimido[4,5-b]indole moiety is a direct consequence of its origin from the starting pyrimidine, showcasing how the functionality of the intermediate is carried through to the final product. thieme-connect.com

Furthermore, the general synthetic pathway to produce 4-chloro-2-(trichloromethyl)pyrimidines is significant as it provides a reliable source of these versatile intermediates for further exploration in heterocyclic chemistry. researchgate.netsciprofiles.com The development of such synthetic methods is crucial for advancing research, as it makes key building blocks more accessible to the wider scientific community.

Contribution to the Development of Novel Synthetic Methodologies

The study and application of this compound have also contributed to the advancement of synthetic methodologies. The exploration of its reactivity has led to the development of new and efficient ways to construct chemical bonds and molecular frameworks. thieme.desciprofiles.com

A significant contribution is the development of a convenient two-step, one-pot synthesis for 4-chloro-2-(trichloromethyl)pyrimidines. researchgate.netsciprofiles.com This method involves a sequential acylation/intramolecular cyclization reaction between 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides, followed by treatment with phosphorus oxychloride (POCl3). researchgate.netsciprofiles.com This represents the first reported synthesis of this specific type of 4-chloro-2-(trichloromethyl)pyrimidine derivative, thereby opening up new avenues for synthetic exploration. researchgate.netsciprofiles.com

Future Research Directions for 2 Chloro 4 Trichloromethyl Pyrimidine

The compound 2-Chloro-4-(trichloromethyl)pyrimidine serves as a pivotal building block in synthetic chemistry, largely owing to its reactive sites: the chloro group susceptible to nucleophilic substitution and the trichloromethyl group, which can undergo various transformations. While its utility as an intermediate is established, significant opportunities remain for future research to broaden its synthetic applications and explore its potential in the development of novel functional molecules.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-Chloro-4-(trichloromethyl)pyrimidine with high regioselectivity?

Answer:

Regioselective synthesis of this compound requires careful control of reaction conditions. A two-step approach is often employed:

Nucleophilic substitution : React 2,4-dichloropyrimidine derivatives with trichloromethylating agents (e.g., CCl₃SiMe₃) under anhydrous conditions.

Chromatographic separation : Use flash chromatography (silica gel, 0–40% EtOAc/heptane) to isolate isomers, as regioselectivity challenges arise from competing substitution pathways .

Key factors include temperature control (room temperature for stability) and solvent choice (N,N-dimethylacetamide enhances reactivity). Monitoring via TLC ensures reaction completion .

Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Answer:

- NMR spectroscopy : Use and NMR to confirm substitution patterns, with chemical shifts for Cl and CF₃ groups typically at δ 110–120 ppm (C-Cl) and δ -60 to -70 ppm (CF₃), respectively .

- X-ray crystallography : Crystallize the compound in DCM/heptane for single-crystal analysis. Planarity of the pyrimidine ring and bond angle distortions (e.g., C4–C5–C8 = 127.1°) help validate the structure .

- GC-MS : Analyze purity (>95%) and detect byproducts, such as di-substituted derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H303+H313+H333 hazard codes) .

- Containment : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., HCl).

- Waste disposal : Segregate halogenated waste and engage certified agencies for incineration to prevent environmental contamination .

Advanced: How do electronic and steric effects of the trichloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The trichloromethyl (-CCl₃) group exerts both electron-withdrawing and steric effects:

- Electronic : The -I effect activates the pyrimidine ring at the 4-position, directing nucleophiles (e.g., amines) to the 2-chloro site .

- Steric hindrance : Bulky substituents at the 4-position reduce accessibility to the 2-position, favoring SN1 mechanisms in polar solvents (e.g., DMF) .

Comparative studies with -CF₃ analogs show lower activation energy for -CCl₃ due to reduced steric bulk .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in antimicrobial or antitumor activity often arise from:

Purity issues : Validate compound purity via HPLC (>98%) and control for residual solvents .

Assay variability : Standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines for bacterial strains .

Structural analogs : Compare with 4-(trifluoromethyl)pyrimidines to isolate electronic vs. steric contributions to bioactivity .

Advanced: How does this compound interact with lipid membranes in chromatographic studies, and what methodological considerations apply?

Answer:

The compound’s lipophilicity (logP ~2.8) facilitates interaction with immobilized artificial membrane (IAM) chromatography.

- Method : Use IAM columns (e.g., Regis Technologies) with phosphate buffer (pH 7.4)/acetonitrile gradients. Retention times correlate with membrane permeability .

- Data interpretation : Compare with purine analogs to assess π-π stacking differences. The trichloromethyl group enhances hydrophobic interactions, increasing retention by 20–30% vs. non-halogenated derivatives .

Advanced: What computational modeling approaches predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

Answer:

- DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to evaluate activation barriers for cross-coupling at C2 vs. C4 positions.

- Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict preferential C2 coupling due to lower steric hindrance .

Experimental validation via NMR kinetics is recommended to confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.